Technical Monograph: 4-(Pyrrolidin-1-ylmethyl)benzylamine
Technical Monograph: 4-(Pyrrolidin-1-ylmethyl)benzylamine
CAS Registry Number: 334166-58-2 (Dihydrochloride salt) | 91271-79-3 (Free Base) Formula: C₁₂H₁₈N₂ (Free Base) Molecular Weight: 190.29 g/mol (Free Base) | 263.21 g/mol (2HCl)
Executive Summary
4-(Pyrrolidin-1-ylmethyl)benzylamine is a high-value bifunctional building block extensively utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it features a semi-rigid benzene core substituted para with a primary aminomethyl group (for covalent attachment) and a tertiary pyrrolidinyl-methyl moiety (acting as a basic solubilizing group or receptor interaction point).
This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, emphasizing its role as a "privileged fragment" in Histamine H3 antagonist and enzyme inhibitor discovery.
Physicochemical Profile & Structural Logic
The molecule acts as a bidentate linker . The primary amine allows for amide coupling or reductive amination, while the pyrrolidine ring provides a specific pKa profile suitable for lysosomotropic trapping or ionic interactions within a binding pocket.
Table 1: Key Chemical Properties
| Property | Value (Free Base) | Value (2HCl Salt) | Significance in Drug Design |
| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid | Salt form preferred for stability/weighing. |
| pKa (Calc.) | ~9.4 (Pyrrolidine), ~8.8 (Benzylamine) | N/A | Both nitrogens are basic at physiological pH. |
| LogP (Calc.) | ~1.1 | < 0 (Highly Hydrophilic) | Good solubility; lowers lipophilicity of final drugs. |
| H-Bond Donors | 2 (Primary Amine) | 4 (Ammonium protons) | Critical for H-bonding in the active site. |
| H-Bond Acceptors | 2 | 0 | The tertiary amine is a strong acceptor. |
| Boiling Point | ~310°C (Predicted) | N/A (Decomposes) | High boiling point requires vacuum distillation. |
Synthetic Accessibility & Manufacturing
The most robust route for synthesizing 4-(pyrrolidin-1-ylmethyl)benzylamine avoids the direct handling of unstable benzyl halides by utilizing a nitrile reduction strategy. This ensures high fidelity of the carbon skeleton before the sensitive primary amine is generated.
Core Synthetic Pathway (Nitrile Reduction Route)
The synthesis proceeds in two distinct stages:
-
Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzonitrile with pyrrolidine.
-
Hydride Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.
Figure 1: Two-step synthetic workflow from commercially available nitrile precursors.[1]
Detailed Protocol: Step 2 (Nitrile Reduction)
Note: This protocol assumes the intermediate nitrile has already been isolated.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Reagent Prep: Charge flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Addition: Dissolve 4-(pyrrolidin-1-ylmethyl)benzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1).
-
Fieser Workup: Cool to 0°C. Carefully quench sequentially with:
-
mL Water (
= grams of LAH used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distill under high vacuum (bulb-to-bulb) or convert to HCl salt by adding 4M HCl in Dioxane.
Medicinal Chemistry Applications
This molecule acts as a "privileged structure" in Fragment-Based Drug Discovery (FBDD).
Pharmacophore Mapping
The distance between the two nitrogen atoms is approximately 6–7 Å, mimicking the spacing found in histamine and various neurotransmitters.
-
The Pyrrolidine Head: Acts as a basic center that interacts with aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs).
-
The Benzyl Spacer: Provides pi-stacking (π-π) interactions with aromatic residues (Phe, Tyr, Trp).
-
The Primary Amine: Serves as the attachment point for the "warhead" or specificity-determining region of the drug.
Figure 2: Pharmacophore logic demonstrating the molecule's interaction with GPCR binding pockets.
Specific Therapeutic Areas:
-
Histamine H3 Antagonists: The pyrrolidinyl-benzyl moiety is a classic "non-imidazole" replacement used to improve blood-brain barrier (BBB) penetration compared to earlier imidazole-based ligands.
-
Kinase Inhibitors: Used as a solvent-exposed tail to improve the solubility of hydrophobic kinase cores (e.g., quinazolines).
Handling, Stability, & Analytics
Stability Concerns
-
Hygroscopicity: The free base is highly hygroscopic. It readily absorbs water and CO₂ from the air to form carbamates/carbonates.
-
Mitigation: Store under Nitrogen/Argon. For long-term storage, convert to the Dihydrochloride (2HCl) salt (CAS 334166-58-2).
-
-
Cyclization: Unlike propyl-diamines, the rigid benzyl spacer prevents intramolecular cyclization, making the free base relatively stable to self-condensation.
Analytical Validation
-
¹H NMR (DMSO-d₆, Free Base):
- 7.2–7.3 (m, 4H, Ar-H)
- 3.72 (s, 2H, Ar-CH ₂-NH₂)
- 3.55 (s, 2H, Ar-CH ₂-N-Pyr)
- 2.40 (m, 4H, Pyr-N-CH ₂)
- 1.70 (m, 4H, Pyr-C-CH ₂)
-
Mass Spectrometry: ESI+
[M+H]⁺.
Safety (E-E-A-T)
-
Corrosivity: As a diamine, it is corrosive to skin and eyes.
-
Toxicity: Pyrrolidine derivatives can exhibit CNS activity.[2] Handle with full PPE in a fume hood.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
-
PubChem. (2025).[3][4] Compound Summary: 4-(pyrrolidin-1-ylmethyl)benzylamine.[4][5][6] National Library of Medicine. [Link]
- Apelt, J., et al. (2002). Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Ether Derivatives. Journal of Medicinal Chemistry, 45(5), 1128–1141. (Demonstrates the utility of pyrrolidinyl-benzylamines as H3 pharmacophores).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(N-Benzylamino)-4-pyrrolidinopyridine | C16H19N3 | CID 56776943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Pyrrolidin-1-ylmethyl-cyclobutyl)-benzylamine | C16H24N2 | CID 11413874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 4-(pyrrolidin-1-ylmethyl)benzylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]
